molecular formula C15H21BO3 B1426040 4,4,5,5-Tetramethyl-2-[3-(prop-2-en-1-yloxy)phenyl]-1,3,2-dioxaborolane CAS No. 1424265-66-6

4,4,5,5-Tetramethyl-2-[3-(prop-2-en-1-yloxy)phenyl]-1,3,2-dioxaborolane

Cat. No. B1426040
CAS RN: 1424265-66-6
M. Wt: 260.14 g/mol
InChI Key: WSJUJRNLCPKWQL-UHFFFAOYSA-N
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Description

“4,4,5,5-Tetramethyl-2-[3-(prop-2-en-1-yloxy)phenyl]-1,3,2-dioxaborolane” is also known as Isopropenylboronic acid pinacol ester . It is a boronic acid derivative with the empirical formula C9H17BO2 . It is used as a reagent in various chemical reactions .


Molecular Structure Analysis

The molecular weight of this compound is 168.04 g/mol . The SMILES string representation of its structure is CC(=C)B1OC(C)(C)C(C)(C)O1 .


Chemical Reactions Analysis

As mentioned earlier, this compound is used as a reagent in various chemical reactions, including Palladium-catalyzed Suzuki-Miyaura cross-coupling processes, Inverse-electron-demand Diels-Alder reaction, Simmons-Smith Cyclopropanation Reaction, Polyene cyclization, Stereoselective aldol reactions, and Grubbs cross-metathesis reaction .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a boiling point of 47-49 °C at 9 mbar and a density of 0.894 g/mL at 25 °C . The refractive index (n20/D) is 1.4320 .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Techniques : This compound has been prepared through the rhodium-catalyzed hydroboration of allyl phenyl sulfone. Its molecular structure was characterized using X-ray diffraction, indicating no significant intramolecular or intermolecular interaction with the boron atom (Coombs et al., 2006).
  • Crystal Structure Analysis : The crystal structure and conformational analyses of derivatives of this compound have been confirmed using FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. These studies reveal insights into the physicochemical properties of the compounds (Huang et al., 2021).

Applications in Material Science and Chemistry

  • Optical Properties and Sensing : A derivative, 4-PYB, shows sensitivity and selectivity for H2O2, which has been successfully applied for detecting H2O2 in living cells. This indicates its potential in the development of novel functional materials (Nie et al., 2020).
  • Nanoparticle Development : The compound has been used in the synthesis of bright fluorescence emission-tuned nanoparticles, crucial for applications like stable nanoparticles in water with high quantum yields, potentially useful in various scientific and industrial applications (Fischer et al., 2013).

Biological and Medicinal Chemistry

  • Lipogenic Inhibitors : Derivatives of this compound have shown inhibitory effects against lipogenic gene expression in mammalian hepatocytes, indicating potential applications in lipid-lowering drug development (Das et al., 2011).

Industrial and Synthetic Chemistry

  • Continuous Flow Synthesis : A scalable process for the preparation of a derivative of this compound via continuous-flow and distillation process, highlighting its utility in large-scale chemical production (Fandrick et al., 2012).

Safety and Hazards

This compound is flammable and can cause skin and eye irritation . It should be stored at a temperature between 2-8°C .

properties

IUPAC Name

4,4,5,5-tetramethyl-2-(3-prop-2-enoxyphenyl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BO3/c1-6-10-17-13-9-7-8-12(11-13)16-18-14(2,3)15(4,5)19-16/h6-9,11H,1,10H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSJUJRNLCPKWQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5-Tetramethyl-2-[3-(prop-2-en-1-yloxy)phenyl]-1,3,2-dioxaborolane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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